molecular formula C12H14N2O B12444392 3-(2,4,6-Trimethylphenyl)-1,2-oxazol-5-amine

3-(2,4,6-Trimethylphenyl)-1,2-oxazol-5-amine

Cat. No.: B12444392
M. Wt: 202.25 g/mol
InChI Key: DTQJFDRRADSNSC-UHFFFAOYSA-N
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Description

3-Mesitylisoxazol-5-amine is a heterocyclic compound with the molecular formula C10H13N2O It belongs to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Mesitylisoxazol-5-amine typically involves the formation of an intermediate, which is then cyclized to form the isoxazole ring. One common method includes the reaction of acetyl acetonitrile with p-toluenesulfonyl hydrazide to form a hydrazone intermediate. This intermediate undergoes a ring-closure reaction with hydroxylamine under alkaline conditions to yield 3-Mesitylisoxazol-5-amine .

Industrial Production Methods: Industrial production of 3-Mesitylisoxazol-5-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as microwave irradiation and ultrasonication have been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions: 3-Mesitylisoxazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Mesitylisoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to act as a nucleophile in various reactions, facilitating the formation of new chemical bonds. Its ability to undergo heterocyclization and condensation reactions makes it a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

Uniqueness: 3-Mesitylisoxazol-5-amine stands out due to its mesityl group, which imparts unique steric and electronic properties. This makes it particularly useful in reactions requiring specific spatial and electronic configurations .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

3-(2,4,6-trimethylphenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C12H14N2O/c1-7-4-8(2)12(9(3)5-7)10-6-11(13)15-14-10/h4-6H,13H2,1-3H3

InChI Key

DTQJFDRRADSNSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NOC(=C2)N)C

Origin of Product

United States

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